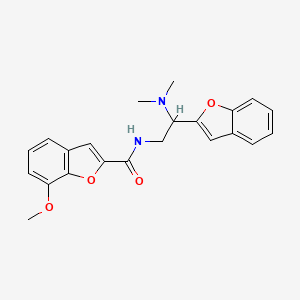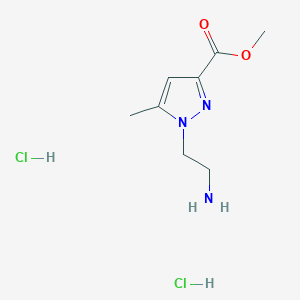
Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride, also known as MPAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative is known for its unique pharmacological properties, which make it a promising candidate for a variety of research applications. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A key application of related pyrazole derivatives involves their synthesis and structural analysis, which is foundational in the development of novel compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis and characterization of carbocyclic amines leading to the development of mono-azo dyes demonstrates the versatility of pyrazole derivatives in creating compounds with specific absorption properties, beneficial for dyeing and biological labeling applications (Şener, Gür, & Şener, 2018).
Corrosion Inhibition
Pyrazole compounds have been identified as effective corrosion inhibitors for metals, showcasing their practical application in extending the lifespan of metal components in acidic environments. Research shows that certain bipyrazole compounds significantly prevent iron corrosion, highlighting the potential of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate derivatives in corrosion protection (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antimicrobial Activity
The application of pyrazole derivatives in synthesizing new compounds with antimicrobial properties is another significant research area. These compounds have shown promising activities against a range of bacteria and yeast, suggesting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given its structural similarity to other pyrazole derivatives, it might influence pathways involving pyrrolidine . Pyrrolidine is a versatile scaffold for biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-7438284. For instance, the compound’s reactivity and stability might be affected by the pH of the environment. Similarly, temperature can influence the compound’s solubility and therefore its bioavailability .
Propiedades
IUPAC Name |
methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-6-5-7(8(12)13-2)10-11(6)4-3-9;;/h5H,3-4,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJORHOUGYGOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C(=O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)

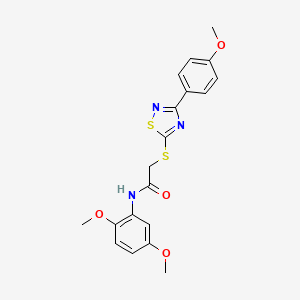
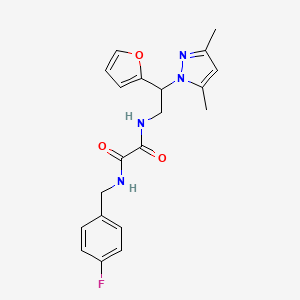
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)
![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)
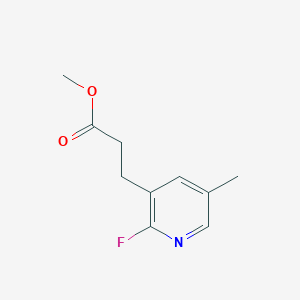
![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
